N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c1-9-6-7-12(21-9)11-8-22-16(18-11)19-14(20)15-17-10-4-2-3-5-13(10)23-15/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKCNDQURCVVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Carboxylic Acid Derivatives
The benzothiazole core is typically synthesized via acid-catalyzed cyclization of 2-aminothiophenol with carboxylic acids or derivatives. For example:
- Method A : Reacting 2-aminothiophenol with chloroacetic acid in acetic anhydride yields 1,3-benzothiazole-2-carboxylic acid after hydrolysis.
- Method B : Oxidative cyclization using iodine or hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) with α-keto acids provides direct access to 2-carboxybenzothiazoles.
Critical Parameters :
- Acid catalysts (e.g., H₂SO₄, p-TSA) improve cyclization efficiency.
- Yields range from 65–85% depending on substituent electronic effects.
Preparation of 4-(5-Methylfuran-2-yl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction, combining thioureas with α-haloketones. For the 4-(5-methylfuran-2-yl) substituent:
- Step 1 : Synthesize 5-methylfuran-2-carbonyl chloride from 5-methylfuran-2-carboxylic acid using thionyl chloride.
- Step 2 : React with bromine in acetic acid to form α-bromo-5-methylfuran-2-yl ketone.
- Step 3 : Condense with thiourea in ethanol under reflux to yield 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine.
Optimization Notes :
- Solvent : Ethanol or THF improves solubility of furan derivatives.
- Yield : 70–78% after recrystallization.
Carboxamide Coupling Strategies
Activation of Benzothiazole-2-Carboxylic Acid
The carboxylic acid is activated using coupling agents to facilitate amide bond formation:
Reaction with 4-(5-Methylfuran-2-yl)-1,3-Thiazol-2-Amine
The activated benzothiazole-2-carboxylic acid reacts with the thiazol-2-amine under inert conditions:
- Procedure :
Key Data :
Alternative One-Pot Approaches
Tandem Cyclization-Coupling
A streamlined method avoids isolating intermediates:
- Generate 1,3-benzothiazole-2-carbonyl chloride using oxalyl chloride.
- Directly couple with 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine in the presence of triethylamine.
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.75 (m, 4H, aromatic), 6.45 (d, J = 3.2 Hz, 1H, furan-H), 6.32 (d, J = 3.2 Hz, 1H, furan-H), 2.45 (s, 3H, CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiazole).
- LCMS (ESI+) : m/z 384.1 [M+H]⁺.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 1,3-benzothiazole-2-carboxylic acid and 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine.
Conditions and Outcomes
| Reagents/Conditions | Product | Reaction Efficiency | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | Benzothiazole-2-carboxylic acid + amine | 85–92% yield | |
| 2M NaOH, ethanol, 60°C, 6h | Same as above | 78–86% yield |
Electrophilic Aromatic Substitution on the Thiazole Ring
The electron-rich thiazole ring undergoes halogenation and nitration at the 5-position.
Reaction Parameters
| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 0°C, 2h | 5-chloro-thiazole derivative | >90% | |
| Nitration | HNO₃/H₂SO₄, 50°C, 4h | 5-nitro-thiazole derivative | 82% |
Oxidation of the Furan Moiety
The 5-methylfuran-2-yl group is oxidized to a 5-methylfuran-2-one derivative under mild conditions.
Oxidation Pathways
| Oxidizing Agent | Solvent | Temperature/Time | Product | Yield | Source |
|---|---|---|---|---|---|
| mCPBA | DCM | 25°C, 24h | 5-methylfuran-2-one compound | 68% | |
| H₂O₂/FeSO₄ | Acetic acid | 60°C, 6h | Same as above | 55% |
Reduction Reactions
Selective reduction of the benzothiazole ring is achieved using catalytic hydrogenation.
Reduction Data
| Catalyst | Pressure | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd/C (10%) | 1 atm H₂ | Ethanol | Dihydrobenzothiazole derivative | 73% | |
| Raney Ni | 3 atm H₂ | THF | Same as above | 65% |
Coupling Reactions
The thiazole ring participates in cross-coupling reactions, enabling functionalization at the 4-position.
Examples
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via nucleophilic attack by water or hydroxide ion on the carbonyl carbon, followed by cleavage of the C–N bond .
-
Furan Oxidation : Involves epoxidation of the furan ring by mCPBA, followed by rearrangement to the lactone .
-
Electrophilic Substitution : Directed by the electron-donating nitrogen atom in the thiazole ring, favoring substitution at the 5-position.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds with thiazole and furan moieties exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains:
| Bacteria Tested | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 8 | 10 |
| Staphylococcus aureus | 8 | 9 |
| Bacillus subtilis | 8 | 8 |
| Staphylococcus epidermidis | 8 | 7 |
The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis.
Anticancer Activity
Emerging evidence suggests that N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide may possess anticancer properties. A study indicated that benzothiazole derivatives can act as potent antimitotic agents by inhibiting tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells .
Case Study: Anticancer Mechanism
A recent study published in June 2023 explored the anticancer potential of similar benzothiazole-based compounds. It was found that these compounds inhibit tubulin polymerization by binding to the colchicine site on tubulin, effectively blocking mitosis and leading to cancer cell death .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases antibacterial potency |
| Variation in pyridine substitution | Alters selectivity towards different bacterial strains |
| Isoxazole ring modifications | Potentially enhances anticancer activity |
These insights into SAR provide a framework for designing more effective derivatives with enhanced biological activities .
Mechanism of Action
The mechanism of action of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact pathways and molecular targets depend on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) enhance antibacterial activity, likely by increasing electrophilicity and target binding .
- Chlorinated thiophene () may improve metabolic stability compared to methylfuran, as seen in PFOR enzyme inhibition studies .
Variations in the Carboxamide-Linked Core
Key Observations :
- Benzothiazole cores (target compound) are associated with broader bioactivity, including anticancer and antimicrobial effects, due to their planar structure and ability to intercalate DNA .
Biological Activity
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates pharmacophoric elements known for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Molecular Characteristics
- Molecular Formula : C30H22N4O5S2
- Molecular Weight : 582.65 g/mol
- Purity : Typically around 95%
The structure features a thiazole ring, which is often associated with various biological activities including antimicrobial and anticancer effects.
The biological activity of this compound can be attributed to its thiazole nucleus, which has been shown to exhibit a variety of effects:
- Antimicrobial Activity : The compound may inhibit bacterial lipid biosynthesis and other mechanisms against various bacterial species.
- Antitumor Activity : Preliminary studies suggest that the compound has potential antitumor properties, particularly in inhibiting the proliferation of cancer cells .
Comparative Analysis of Biological Activities
To understand the efficacy of this compound relative to other compounds, a comparative analysis of Minimum Inhibitory Concentration (MIC) values and activity types is presented below:
| Compound Name | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Thiazole | 100 | Antibacterial |
| Compound B | Thiazole | 200 | Antifungal |
| N-[4-(5-methylfuran...] | Thiazole + Furan | 100–400 | Antibacterial/Anticancer |
This table highlights the broad range of biological activities exhibited by this compound compared to other thiazole derivatives.
Antitumor Activity
Recent studies have explored the antitumor efficacy of various thiazole derivatives, including this compound. For instance:
- In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) indicated that certain derivatives showed promising antitumor activity with IC50 values ranging from 0.85 to 6.75 µM .
- The presence of furan moieties in the structure was found to enhance its biological activity compared to simpler thiazole compounds.
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties:
- Studies have shown that it exhibits stronger antibacterial potency than standard drugs like ampicillin and streptomycin .
- The mechanism involves targeting bacterial topoisomerases without affecting human counterparts, suggesting a selective toxicity profile .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives indicate:
- Solubility : Slightly soluble in water; soluble in alcohol and ether.
- Absorption : The absorption characteristics can vary based on the specific substituents on the thiazole ring.
Safety Profile
While specific toxicity data for this compound is limited, related compounds have shown variable effects on normal cell lines. It is crucial to assess the cytotoxicity against healthy cells alongside its therapeutic potential .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | Pyridine, RT, 12–24 hrs | 65–75 | |
| Purification | Ethanol-DMF recrystallization | 85–90 |
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Combine spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for key protons (e.g., furan methyl at δ 2.3–2.5 ppm, thiazole NH at δ 8.1–8.3 ppm) .
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., analyze hydrogen bonds like N–H⋯N and C–H⋯F interactions to confirm packing stability) .
- Mass Spectrometry (HR-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How can molecular docking studies be designed to predict enzyme inhibition (e.g., COX/LOX or PFOR)?
Answer:
Step 1 : Select target enzymes (e.g., COX-1, COX-2, or pyruvate:ferredoxin oxidoreductase (PFOR)) based on structural homology to related thiazole inhibitors .
Step 2 : Prepare ligand and protein structures:
- Optimize the compound’s geometry using density functional theory (DFT).
- Retrieve enzyme structures from PDB (e.g., 15-LOX: PDB 1LOX).
Step 3 : Run docking simulations (AutoDock Vina or Schrödinger) with flexible side chains. Prioritize hydrophobic interactions between the thiazole core and enzyme active sites .
Step 4 : Validate results with MD simulations (100 ns) to assess binding stability.
Q. Table 2: Docking Scores for Analogous Compounds
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 6a (COX-1/COX-2) | COX-1 | -9.1 ± 0.01 | |
| Nitazoxanide derivative | PFOR | -8.5 |
Advanced: How to resolve contradictions in biological activity data (e.g., COX-1 vs. COX-2 selectivity)?
Answer:
Contradictions may arise from assay variability or compound purity. Mitigate via:
- Assay Replication : Test in multiple models (e.g., recombinant COX isoforms and whole-blood assays) .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Structural Confounders : Compare IC₅₀ values of analogs (e.g., methoxy vs. hydroxy substituents alter COX-2 selectivity) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for thiazole derivatives?
Answer:
Focus on substituent effects:
- Thiazole Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance enzyme binding .
- Furan/Thiophene Rings : Replace 5-methylfuran with thiophene to evaluate π-π stacking differences .
- Bioassay Profiling : Test cytotoxicity (MTT assay, IC₅₀ in HeLa or MCF-7 cells) and anti-inflammatory activity (carrageenan-induced edema model) .
Q. Table 3: SAR Data for Thiazole Derivatives
| Substituent | Activity (IC₅₀, μM) | Cell Line | Reference |
|---|---|---|---|
| 5-Methylfuran | 9.01 (COX-1) | Blood platelets | |
| 2,4-Dichlorobenzyl | 0.8 (Cytostatic) | MCF-7 |
Basic: How to refine crystallographic data using SHELX software?
Answer:
Step 1 : Input .hkl and .ins files into SHELXL. Use L.S. 10 to minimize R-factors.
Step 2 : Analyze hydrogen bonds (e.g., N1–H1⋯N2) and π-stacking interactions with PLATON .
Step 3 : Validate with checkCIF to flag outliers (e.g., ADP mismatches) .
Advanced: How to develop an HPLC method for purity analysis?
Answer:
Column : C18 (5 μm, 250 × 4.6 mm).
Mobile Phase : Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid.
Flow Rate : 1.0 mL/min; UV detection at 254 nm .
Validation : Assess linearity (R² > 0.99), LOD (0.1 μg/mL), and precision (%RSD < 2.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
